Synthetic Versatility and Functionalization Potential of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-one
The compound serves as a versatile scaffold for late-stage functionalization, enabling the generation of diverse compound libraries with distinct pharmacological activities. The C6 and N1 positions on the 3-methyl-3,4-dihydroquinazolin-2(1H)-one core are the primary sites for derivatization [1]. In a study of 37 derivatives, C6-substitution consistently yielded potent MAO-B inhibitors (IC50 < 1 µM for 7 compounds), while N1-substitution resulted in low-potency MAO inhibition, demonstrating that the scaffold's activity is highly tunable based on substitution position [1]. This positional control is a key differentiator from unsubstituted quinazolinones, which lack this predictable functionalization pathway.
| Evidence Dimension | Structure-Activity Relationship (SAR) of derivatization sites |
|---|---|
| Target Compound Data | 3-methyl-3,4-dihydroquinazolin-2(1H)-one core: C6-substituted derivatives yield MAO-B IC50 values ranging from 0.269 µM to >100 µM; N1-substituted derivatives yield low-potency MAO-A/MAO-B inhibition. |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinazolin-2(1H)-one (no comparable SAR data for positional control of MAO inhibition reported in the same study). |
| Quantified Difference | The presence of the 3-methyl group on the dihydroquinazolinone core enables distinct and predictable C6 vs. N1 substitution outcomes for MAO inhibition, a feature not established for the unsubstituted core. |
| Conditions | Recombinant human MAO-A and MAO-B enzymes; inhibition measured as IC50. |
Why This Matters
For medicinal chemists, the ability to selectively functionalize the C6 position for potent MAO-B inhibition provides a clear, data-driven rationale for choosing this scaffold over other quinazolinone cores for developing neurodegenerative disease therapies.
- [1] Marais L, Petzer A, Petzer JP, Legoabe LJ. The monoamine oxidase inhibition properties of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. Molecular Diversity. 2020;24(2):391-406. View Source
